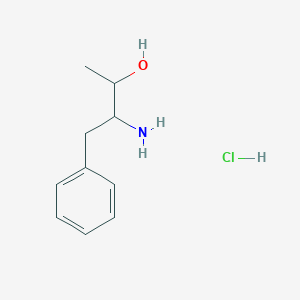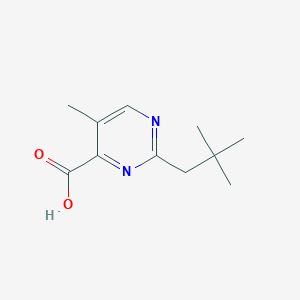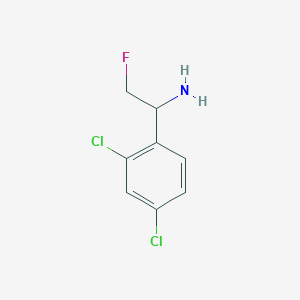
1-(2,4-Dichlorophenyl)-2-fluoroethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dichlorophenyl)-2-fluoroethan-1-amine is an organic compound characterized by the presence of a dichlorophenyl group attached to a fluoroethanamine moiety
Méthodes De Préparation
The synthesis of 1-(2,4-Dichlorophenyl)-2-fluoroethan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dichlorobenzyl chloride with potassium fluoride in the presence of a suitable solvent to introduce the fluorine atom. This is followed by the reaction with ammonia or an amine to form the final amine product . Industrial production methods often employ continuous flow microreactors to enhance reaction efficiency and yield .
Analyse Des Réactions Chimiques
1-(2,4-Dichlorophenyl)-2-fluoroethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine or amine sites.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(2,4-Dichlorophenyl)-2-fluoroethan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of herbicides and other agrochemicals.
Mécanisme D'action
The mechanism by which 1-(2,4-Dichlorophenyl)-2-fluoroethan-1-amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-(2,4-Dichlorophenyl)-2-fluoroethan-1-amine can be compared with other similar compounds such as:
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar dichlorophenyl group but different functional groups.
1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol: Another compound with similar structural features but different applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C8H8Cl2FN |
|---|---|
Poids moléculaire |
208.06 g/mol |
Nom IUPAC |
1-(2,4-dichlorophenyl)-2-fluoroethanamine |
InChI |
InChI=1S/C8H8Cl2FN/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8H,4,12H2 |
Clé InChI |
CFBXZKYYVCHKBP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)C(CF)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



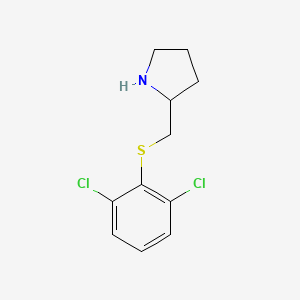
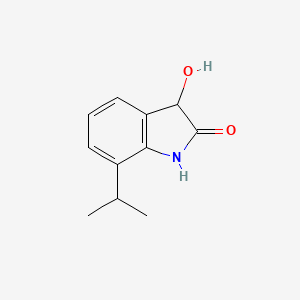
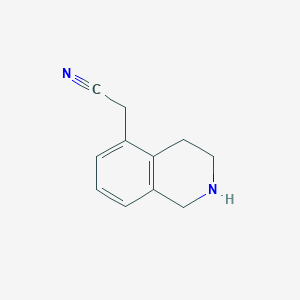
![10-Bromo-6-thia-1,8-diazatricyclo[7.4.0.0,3,7]trideca-3(7),4,8-trien-2-one](/img/structure/B13204882.png)
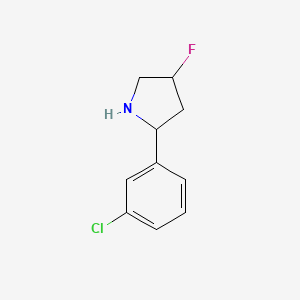
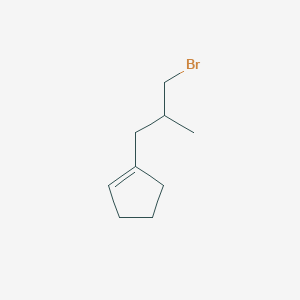
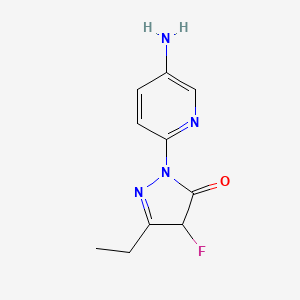
![2-[2-(Cyclohexylsulfanyl)ethyl]piperidine](/img/structure/B13204897.png)
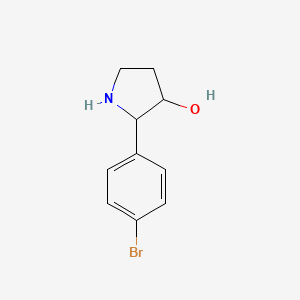
methanol](/img/structure/B13204909.png)
![4-(3-Bromophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13204911.png)
